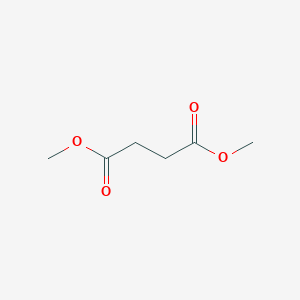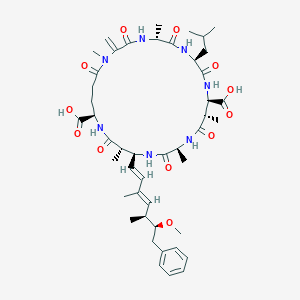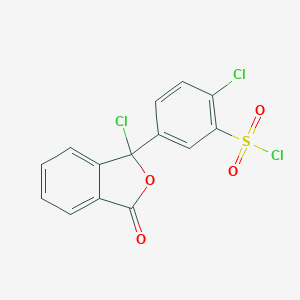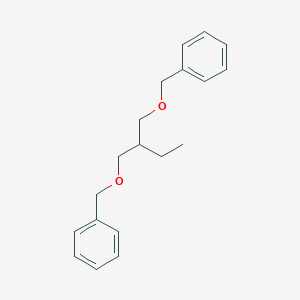
1,3-Dibenzyloxy-2-ethylpropane
Descripción general
Descripción
1,3-Dibenzyloxy-2-ethylpropane (DBEP) is a synthetic organic compound belonging to the class of compounds known as alkylbenzyloxyethanols. It is a colorless, odorless, and slightly water-soluble liquid. DBEP has been used in a variety of laboratory experiments to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Microbial Oxidation for Pharmaceutical and Biotechnology Industries : Microbial oxidation of 1,3-diols, a group to which 1,3-Dibenzyloxy-2-ethylpropane belongs, can selectively produce -hydroxyisobutyric acid with high optical purity. This process has potential benefits for the pharmaceutical and biotechnology industries (Ohta & Tetsukawa, 1979).
Hydrogen Generation from Water : A water-soluble cobalt complex supported by a compound related to 1,3-Dibenzyloxy-2-ethylpropane efficiently generates hydrogen from water through electrocatalytic and photocatalytic processes (Tang, Lin, Zhang, Zhan, 2016).
Kinetic Resolution in Chiral Synthesis : A kinetic resolution approach for enantiomerically pure 2-methylpropane-1,3-diol mono(p-methoxybenzyl ether) using lipase-catalyzed hydrolysis and acylation has been developed. This provides a valuable starting material for natural product synthesis (Akeboshi, Ohtsuka, Ishihara, Sugai, 2001).
Synthesis of Polyisocyanates for Drug and Dye Applications : Methods for synthesizing polyisocyanates containing dibenzyl structures, like 1,3-Dibenzyloxy-2-ethylpropane, allow the production of linear polyurethanes with free isocyanate groups. These are useful as support polymers in drug and dye applications (Scorţanu & Prisăcariu, 2010).
Antioxidant Properties in Phenylpropanoids : Ethyl caffeate, a phenylpropanoid structurally related to 1,3-Dibenzyloxy-2-ethylpropane, shows excellent antioxidant properties. This makes it suitable for use in petrochemical products for food preservation and containers (Ohkatsu, Kubota, Sato, 2008).
Propiedades
IUPAC Name |
2-(phenylmethoxymethyl)butoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-2-17(13-20-15-18-9-5-3-6-10-18)14-21-16-19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMSLSTWYULWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyloxy-2-ethylpropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



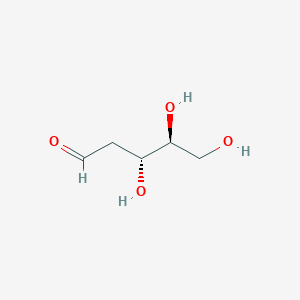
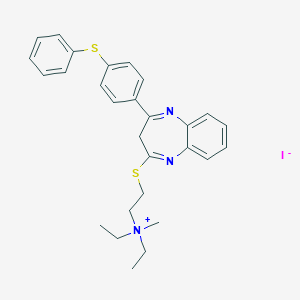

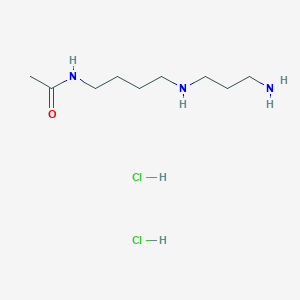

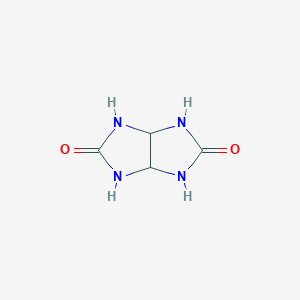
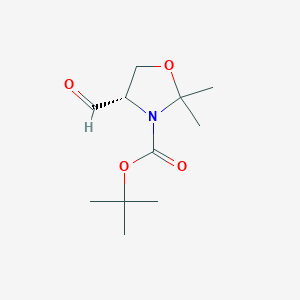
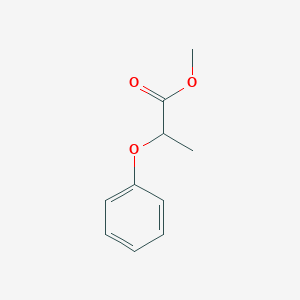
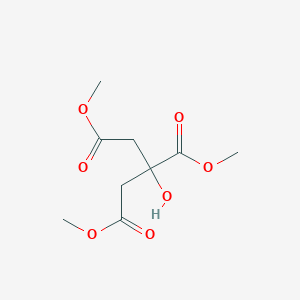
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)

